molecular formula C6H7BrS2 B1340716 2-(2-Bromoethylthio)-thiophene CAS No. 55697-88-6

2-(2-Bromoethylthio)-thiophene

Cat. No.: B1340716
CAS No.: 55697-88-6
M. Wt: 223.2 g/mol
InChI Key: ODLUBLURAWVYJD-UHFFFAOYSA-N
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Description

2-(2-Bromoethylthio)-thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a bromoethylthio group attached to the thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various chemical applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethylthio)-thiophene typically involves the bromination of ethylthiol followed by its reaction with thiophene. One common method includes the use of bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out under controlled temperatures to ensure the selective bromination of the ethylthiol group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethylthio)-thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The bromo group can be reduced to form the corresponding ethylthio derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

  • Substitution reactions yield various substituted thiophenes.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions result in the formation of ethylthio derivatives.

Scientific Research Applications

2-(2-Bromoethylthio)-thiophene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic electronic materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: It is used in the production of polymers and other materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethylthio)-thiophene involves its interaction with various molecular targets. The bromoethylthio group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with biological molecules. This reactivity is exploited in the design of drugs and other bioactive compounds. The thiophene ring’s aromatic nature also enables it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    2-(2-Chloroethylthio)-thiophene: Similar structure but with a chloro group instead of a bromo group.

    2-(2-Iodoethylthio)-thiophene: Contains an iodo group, which can influence its reactivity and applications.

    2-(2-Methylthio)-thiophene: Lacks the halogen group, resulting in different chemical properties and reactivity.

Uniqueness: 2-(2-Bromoethylthio)-thiophene is unique due to the presence of the bromo group, which imparts specific reactivity patterns. The bromo group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This property is leveraged in various synthetic applications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-bromoethylsulfanyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLUBLURAWVYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480208
Record name 2-(2-bromoethylthio)-thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55697-88-6
Record name 2-(2-bromoethylthio)-thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (2.50 g, 18.07 mmol, 2.1 eq) is added at room temperature to a stirred solution of thiophene-2-thiol (813 μL, 8.61 mmol, 1.0 eq) in 1,2-dibromoethane (10 mL) and the resulting mixture is stirred at 78° C. for 3 hours. Then potassium carbonate is removed by filtration and the mother liquid is concentrated to give a crude that is purified by column chromatography (silica gel, eluent: cyclohexane 100%) to afford 2-(2-bromo-ethylsulfanyl)-thiophene as a light yellow oil (1.86 g, 95% yield).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
813 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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